2-Bromo-4,5-difluoroanisole
Overview
Description
2-Bromo-4,5-difluoroanisole is an organic compound with the molecular formula C7H5BrF2O. It is characterized by the presence of bromine, fluorine, and methoxy functional groups. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Pharmacokinetics
Some general properties can be inferred from its chemical structure . . This suggests that it may have low oral bioavailability and could potentially be metabolized and excreted rapidly.
Result of Action
The molecular and cellular effects of 2-Bromo-4,5-difluoroanisole’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its efficacy could be influenced by the pH and ionic strength of its environment.
Biochemical Analysis
Biochemical Properties
2-Bromo-4,5-difluoroanisole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is often used as a substrate or inhibitor in enzymatic studies. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interactions between this compound and these enzymes can provide insights into the enzyme’s function and the compound’s potential effects on metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which are essential for cell communication and function. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it can induce conformational changes in proteins, leading to altered function or activity. These molecular interactions are crucial for understanding the compound’s role in biochemical pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways. These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function, highlighting the importance of understanding its transport and distribution dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-difluoroanisole typically involves the bromination of 4,5-difluoroanisole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-difluoroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming 4,5-difluoroanisole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anisoles.
Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.
Reduction: Formation of 4,5-difluoroanisole.
Scientific Research Applications
2-Bromo-4,5-difluoroanisole is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: It is employed in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,5-difluoroanisole
- 4-Bromo-2-fluoroanisole
- 4-Bromo-2,5-difluoroanisole
Uniqueness
2-Bromo-4,5-difluoroanisole is unique due to the specific positioning of the bromine and fluorine atoms on the anisole ring. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of two fluorine atoms enhances the electron-withdrawing effect, making the compound more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
1-bromo-4,5-difluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKARISQFDBAJEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371239 | |
Record name | 2-Bromo-4,5-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-58-5 | |
Record name | 1-Bromo-4,5-difluoro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,5-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-bromo-4,5-difluoro-2-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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